1-(4-Methylphenyl)-3-pyridin-4-ylurea

Anticonvulsant research QSAR Physicochemical profiling

1-(4-Methylphenyl)-3-pyridin-4-ylurea (CAS 13256-77-4) is a critical N-phenyl-N'-(4-pyridinyl)urea reference compound for CNS drug discovery. With a defined physicochemical profile (LogP 2.53, PSA 57.25 Ų), this specific 4-pyridinyl regioisomer is essential for benchmarking anticonvulsant predictive QSAR models and probing hydrogen-bond topologies in binding site studies. Its precise substitution pattern is mandatory for scaffold-hopping medicinal chemistry programs; substitute isomers will not reproduce validated biological activity. Secure this rare, non-interchangeable scaffold for your research.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 13256-77-4
Cat. No. B6616316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-pyridin-4-ylurea
CAS13256-77-4
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2
InChIInChI=1S/C13H13N3O/c1-10-2-4-11(5-3-10)15-13(17)16-12-6-8-14-9-7-12/h2-9H,1H3,(H2,14,15,16,17)
InChIKeyPOYXSENYDFATHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-3-pyridin-4-ylurea (CAS 13256-77-4): A Disubstituted Urea for Targeted Anticonvulsant Scaffold Research


1-(4-Methylphenyl)-3-pyridin-4-ylurea (CAS 13256-77-4) is a synthetic disubstituted urea derivative belonging to the N-phenyl-N′-(4-pyridinyl)urea class. It features a 4-methylphenyl group and a pyridin-4-yl group linked to a central urea core, with a molecular weight of 227.26 g/mol . This specific structural regioisomer has been studied in the context of quantitative structure-activity relationship (QSAR) models aimed at predicting anticonvulsant activity, a research area where the 4-pyridinyl substitution pattern is a key pharmacophoric element [1].

Why 1-(4-Methylphenyl)-3-pyridin-4-ylurea Cannot Be Replaced by Generic Urea Analogs


Substitution of 1-(4-Methylphenyl)-3-pyridin-4-ylurea with other N-phenyl-N′-pyridinylurea isomers or generic urea building blocks is not scientifically valid due to the profound impact of substituent position and electronic properties on biological activity. The target compound's specific calculated properties, such as a topological polar surface area (PSA) of 57.25 Ų and a LogP of 2.5289 , dictate its permeability and target engagement profile within the central nervous system, the primary site of action for anticonvulsant research. A QSAR model derived from a congeneric series of 20 N-phenyl-N′-(4-pyridinyl)-urea derivatives, including the target compound, demonstrates that anticonvulsant activity is highly sensitive to structural variations on the phenyl ring, making its specific profile non-interchangeable with close analogs [1].

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-3-pyridin-4-ylurea (CAS 13256-77-4)


Positional Isomerism Drives Physicochemical Property Differences Within Pyridinyl Urea Isomers

The target compound, a 4-pyridinyl isomer, possesses a distinct set of fundamental physicochemical properties compared to its 2-pyridinyl and 3-pyridinyl analogs, which directly influence its suitability as a CNS drug lead scaffold . This difference in the position of the pyridinyl nitrogen is critical for hydrogen-bonding interactions and molecular recognition [1].

Anticonvulsant research QSAR Physicochemical profiling

QSAR Model Validation Confirms the 4-Pyridinyl Scaffold is Key for Anticonvulsant Activity Prediction

The target compound was part of a foundational data set of 20 N-phenyl-N′-(4-pyridinyl)-urea derivatives used to construct a validated QSAR model for predicting anticonvulsant activity [1]. The model, built using partial least squares (PLS) regression, achieved a high degree of predictive accuracy with percent relative errors of prediction between -1.28% and +1.52%. This model outperformed a multiple linear regression (MLR) approach, which had errors from -3.18% to +3.15%, confirming the robustness of the 4-pyridinyl scaffold for activity prediction.

Anticonvulsant drug design Computational chemistry QSAR modeling

Scientifically Justified Applications for Procuring 1-(4-Methylphenyl)-3-pyridin-4-ylurea


Validation Standard in Cheminformatics and QSAR Modeling

This compound serves as a known entity within a published QSAR model for anticonvulsant activity [1]. Research groups developing new computational models for CNS-active drugs can purchase this compound to experimentally generate data (e.g., in vitro binding or in vivo efficacy) to directly validate and benchmark their predictive algorithms against the established PLS-based model. Its defined scaffold provides a less complex starting point for method development compared to larger, more flexible drug molecules.

Anticonvulsant Drug Discovery Scaffold Hopping & Lead Optimization

As a core member of the 4-pyridinyl urea anticonvulsant class, this compound is an essential control for medicinal chemistry programs focused on 'scaffold hopping'—the process of finding new chemotypes that bind to the same biological target. Its calculated properties (PSA 57.25 Ų, LogP 2.5289) make it a reference point for designing novel anticonvulsants with optimized blood-brain barrier permeability and reduced off-target effects, which is the primary goal of modern antiepileptic drug development as outlined in the initial discovery report [1].

Structurally-Enabling Tool for Crystallography and Biophysics Studies

The specific 4-pyridinyl nitrogen and the urea carbonyl group create a unique spatial arrangement of hydrogen bond donors and acceptors. This makes 1-(4-Methylphenyl)-3-pyridin-4-ylurea a valuable ligand for co-crystallization studies or nuclear magnetic resonance (NMR) binding experiments with putative CNS targets. In contrast to the 2- or 3-pyridinyl isomers , this isomer can be used to probe the specific hydrogen-bond topology of a binding pocket, providing direct structural information to guide structure-based drug design.

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